

Commercial Suppliers and Technical Guide for High-Purity Methyl α-Eleostearate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity methyl α -eleostearate, a conjugated fatty acid methyl ester with significant potential in biomedical research and drug development. This document outlines commercial sources, key technical data, experimental protocols for studying its biological activity, and a summary of its known signaling pathways.

Commercial Availability

High-purity methyl α-eleostearate (≥98%) is available from several reputable chemical suppliers catering to the research community. The compound is typically offered as a neat liquid or as a solution in ethanol. Researchers should consult the suppliers' websites for the most current product information, pricing, and availability.



Supplier	Product Name	Purity	Formulation	CAS Number
Matreya	Methyl alpha- eleostearate	≥98%	Neat liquid	4175-47-7
Cayman Chemical	α-Eleostearic Acid methyl ester	≥98%	Solution in ethanol	4175-47-7
AK Scientific	9(Z),11(E),13(E)- Octadecatrienoic acidmethylester	Not specified	Not specified	4175-47-7
TargetMol Chemicals Inc.	Methyl alpha- eleostearate	Not specified	Not specified	4175-47-7

Physicochemical Properties

Property	Value	Source
Molecular Formula	C19H32O2	[1]
Molecular Weight	292.5 g/mol	[1][2]
CAS Number	4175-47-7	[1][2]
Appearance	Liquid	[1]
Purity	≥98%	[1]
Synonyms	Methyl (9Z,11E,13E)- octadeca-9,11,13-trienoate, α - ESA methyl ester	[2]

Experimental Protocols Cell Viability and Apoptosis Induction in Cancer Cell Lines

This protocol outlines a general method for assessing the cytotoxic and pro-apoptotic effects of methyl α-eleostearate on cancer cell lines, such as human breast cancer cells (e.g., MDA-MB-231, MCF-7) or colon cancer cells.[3][4]



Materials:

- High-purity methyl α-eleostearate
- Appropriate cancer cell line and corresponding culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Dimethyl sulfoxide (DMSO)
- · 96-well plates
- CO2 incubator (37°C, 5% CO2)
- · Microplate reader

Procedure:

- Cell Culture: Culture the selected cancer cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
- Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well
 and allow them to adhere overnight.
- Treatment: Prepare a stock solution of methyl α-eleostearate in a suitable solvent (e.g., ethanol). Further dilute the stock solution in the cell culture medium to achieve final treatment concentrations ranging from 20 to 80 μM.[3] Remove the old medium from the cells and replace it with the medium containing different concentrations of methyl α-



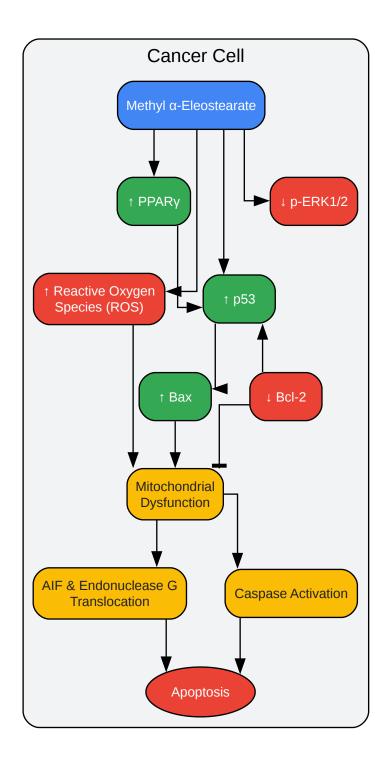
eleostearate. Include a vehicle control (medium with the solvent at the highest concentration used for treatment).

- Incubation: Incubate the treated cells for 24, 48, or 72 hours.
- · MTT Assay for Cell Viability:
 - After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Cell viability is expressed as a percentage of the vehicle-treated control.
- Apoptosis Assessment (Qualitative): For qualitative assessment of apoptosis, cells can be stained with fluorescent dyes like Acridine Orange/Ethidium Bromide (AO/EB) and observed under a fluorescence microscope. Apoptotic cells will show condensed chromatin and fragmented nuclei.
- Apoptosis Assessment (Quantitative): For quantitative analysis, flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is recommended. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

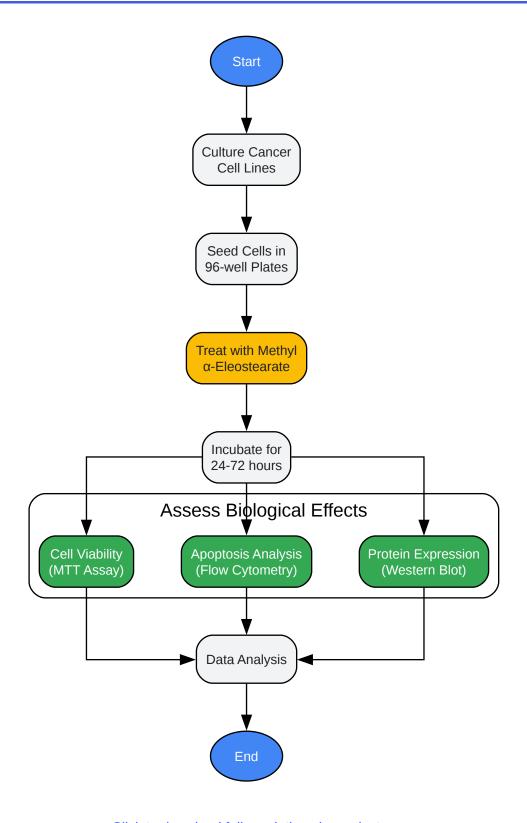
Signaling Pathways of Methyl α-Eleostearate

Methyl α -eleostearate has been shown to induce apoptosis in cancer cells through multiple signaling pathways. The primary mechanisms involve the induction of oxidative stress and the activation of key tumor-suppressor proteins.









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References

- 1. Methyl alpha-eleostearate Matreya [bioscience.co.uk]
- 2. Methyl alpha-eleostearate | C19H32O2 | CID 21718552 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Alpha-eleostearic acid suppresses proliferation of MCF-7 breast cancer cells via activation of PPARy and inhibition of ERK 1/2 PMC [pmc.ncbi.nlm.nih.gov]
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